(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide
Description
(Z)-N-(6-Bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic benzothiazole derivative characterized by a bromine substituent at the 6-position of the benzothiazole ring, a 2-methoxyethyl group at the 3-position, and an isobutyramide moiety in a Z-configuration. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, proteases, and other enzymes. The Z-configuration of the imine bond is critical for its spatial orientation, influencing binding affinity and selectivity .
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2S/c1-9(2)13(18)16-14-17(6-7-19-3)11-5-4-10(15)8-12(11)20-14/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZUACBSNQXHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following:
- Molecular Formula : C15H18BrN3OS
- Molecular Weight : Approximately 421.31 g/mol
- Key Functional Groups :
- A bromine atom at position 6 of the benzothiazole ring
- A methoxyethyl group at position 3
- An isobutyramide moiety
These structural elements contribute to its unique reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Benzothiazole Core : Synthesis begins with the preparation of the benzothiazole framework, often through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The bromine and methoxyethyl groups are introduced via electrophilic substitution methods.
- Coupling Reactions : The final step involves coupling the benzothiazole derivative with isobutyramide to yield the target compound.
Anticancer Properties
Studies have indicated that compounds within the benzothiazole class exhibit significant anticancer properties. For instance:
- Mechanism of Action : this compound may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis through mitochondrial pathways.
- In Vitro Studies : Preliminary assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for further drug development.
Antimicrobial Activity
Research also highlights the antimicrobial potential of benzothiazole derivatives:
- Inhibition Studies : In vitro tests have shown that this compound exhibits activity against certain bacterial strains, indicating its potential application in treating infections.
Table 1: Summary of Biological Activities
The biological activity of this compound is believed to involve:
- Binding Affinity : Interaction with specific receptors or enzymes implicated in disease pathways.
- Molecular Docking Studies : Computational models suggest favorable binding interactions with targets such as kinases or phosphatases, enhancing its therapeutic potential.
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The ethoxy group introduces steric bulk, which may hinder binding to flat active sites (e.g., ATP pockets in kinases).
- Metabolic Stability : Methoxy groups are generally more resistant to oxidative metabolism than ethoxy groups, suggesting the parent compound may have a longer half-life .
Q & A
Basic: What are the standard synthetic routes for (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide?
Methodological Answer:
The synthesis typically involves coupling a brominated benzothiazole precursor with isobutyramide derivatives. Key steps include:
- Precursor preparation : Start with 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one, generated via cyclization of 2-amino-5-bromothiophenol with 2-methoxyethyl bromide under basic conditions .
- Imine formation : Use a coupling agent (e.g., EDC/HOBt) to react the benzothiazolone with isobutyramide, ensuring Z-configuration retention by controlling reaction temperature (0–5°C) and solvent polarity (e.g., DMF) .
- Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization from ethanol .
Basic: Which spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the methoxyethyl group (δ ~3.3–3.5 ppm for CH2, δ ~3.2 ppm for OCH3) and the isobutyramide moiety (δ ~1.1 ppm for CH(CH3)2). Confirm Z-configuration via NOESY correlations between the benzothiazole C2-H and adjacent substituents .
- HRMS : Validate molecular ion ([M+H]+) and isotopic pattern matching for bromine (1:1 ratio for 79Br/81Br) .
- Elemental analysis : Ensure C, H, N, S percentages align with theoretical values (±0.4% tolerance) .
Advanced: How to address contradictory spectroscopic data during characterization?
Methodological Answer:
Contradictions may arise from tautomerism or impurities. Resolve by:
- 2D NMR (COSY, HSQC) : Map coupling networks to distinguish tautomeric forms (e.g., enol-imine vs. keto-amine) .
- Variable-temperature NMR : Monitor dynamic equilibria; tautomers exhibit coalescence at elevated temperatures .
- X-ray crystallography : Resolve ambiguities by determining the solid-state structure .
- Cross-validate with HRMS : Confirm molecular integrity and rule out side products .
Advanced: How to optimize the synthesis for higher yield?
Methodological Answer:
- Catalyst screening : Replace EDC/HOBt with DCC/DMAP for improved coupling efficiency .
- Solvent optimization : Test polar aprotic solvents (e.g., DCM vs. THF) to enhance imine formation kinetics .
- Temperature control : Maintain sub-10°C to minimize byproducts (e.g., E-isomer formation) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C) while preserving Z-selectivity .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles (P280) .
- Ventilation : Use fume hoods (P271) to avoid inhalation (H332) .
- Storage : Keep in airtight containers under inert gas (P233/P231) to prevent degradation .
- Spill management : Absorb with vermiculite and dispose as hazardous waste (P501) .
Advanced: How to design analogs to study structure-activity relationships (SAR)?
Methodological Answer:
- Substituent variation :
- Replace bromine with Cl/CF3 to modulate electronic effects .
- Modify the methoxyethyl chain (e.g., ethoxyethyl, propyl) to alter hydrophobicity .
- Bioisosteric replacement : Substitute benzothiazole with benzoxazole to assess ring heteroatom impact .
- Biological testing : Evaluate antibacterial () or STING agonist activity ( ) using in vitro assays (e.g., MIC, cytokine profiling).
Advanced: What are the challenges in studying the compound's stability under different conditions?
Methodological Answer:
- Photodegradation : Conduct accelerated stability studies under UV light (λ = 254 nm) and monitor via HPLC .
- Hydrolytic stability : Incubate in buffers (pH 1–10) at 37°C; quench reactions at intervals and analyze degradation products .
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (>150°C common for benzothiazoles) .
- Oxidative stress : Expose to H2O2 or ROS-generating systems; track radical intermediates via ESR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
